molecular formula C21H29NO3 B4039021 3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4039021
M. Wt: 343.5 g/mol
InChI Key: BKBURQLOAICCLM-UHFFFAOYSA-N
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Description

3-{[1-(Tricyclo[3311~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic and tricyclic structures

Scientific Research Applications

3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the presence of the adamantyl group, which is known for its unique properties, this compound could be of interest in the development of new materials or pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the tricyclic structure: This can be achieved through a series of cyclization reactions.

    Introduction of the carbamoyl group: This step involves the reaction of the tricyclic intermediate with an appropriate carbamoylating agent.

    Formation of the bicyclic structure: This is typically done through a Diels-Alder reaction, which is a common method for constructing bicyclic systems.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as high-temperature synthesis and the use of catalysts can be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of bicyclic and tricyclic structures, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-[1-(1-adamantyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-11(21-8-12-4-13(9-21)6-14(5-12)10-21)22-19(23)17-15-2-3-16(7-15)18(17)20(24)25/h2-3,11-18H,4-10H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBURQLOAICCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4C5CC(C4C(=O)O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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